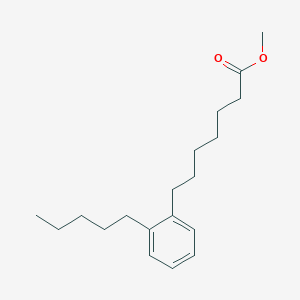

Methyl 7-(2-pentylphenyl)heptanoate

Descripción

Methyl 7-(2-pentylphenyl)heptanoate is an organic ester featuring a heptanoate backbone substituted with a 2-pentylphenyl group at the 7-position. The compound’s structure combines aromatic (phenyl) and aliphatic (pentyl) moieties, which may influence its solubility, stability, and reactivity. Esters of this type are often intermediates in pharmaceutical or materials science applications, leveraging their hybrid aromatic-aliphatic character for tailored interactions .

Propiedades

Número CAS |

13397-97-2 |

|---|---|

Fórmula molecular |

C19H30O2 |

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

methyl 7-(2-pentylphenyl)heptanoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |

Clave InChI |

APKFDCCNVOZJQJ-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |

SMILES canónico |

CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |

Sinónimos |

7-(o-Pentylphenyl)heptanoic acid methyl ester |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

- Methyl 7-(4-aminophenyl)heptanoate (3c) Structure: Features a 4-aminophenyl group instead of 2-pentylphenyl. Synthesis: Prepared via reduction of methyl 7-(4-nitrophenyl)hept-6-ynoate (82% yield, TLC Rf = 0.12) . NMR data (1H and 13C) confirm regioselective synthesis . Applications: Likely used in drug development due to its reactive amine group.

- Methyl 7-(2-anthryl)heptanoate Structure: Substituted with a bulky anthracene group. Properties: The anthryl moiety increases π-π stacking interactions, altering photophysical behavior. Carbon-13 spin-lattice relaxation studies highlight conformational rigidity . Applications: Potential use in organic electronics or as fluorescent probes.

Aliphatic Heptanoate Esters

- Methyl heptanoate (CAS 1731-92-6) Structure: Simple aliphatic ester without aromatic groups. Physical Properties:

- Boiling point: ~223°C

- Density: 0.919 g/cm³ (20°C)

Molecular weight: 130.18 g/mol .

- Applications : Industrial solvent or flavoring agent due to its fruity odor.

- Ethyl heptanoate Structure: Ethyl ester analog. Properties: Higher volatility (lower boiling point) than methyl heptanoate due to longer alkyl chain.

Cyclic and Complex Substituents

- Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate Structure: Contains a hydroxy-oxo cyclopentenyl group. Properties:

- Molecular weight: 240.30 g/mol

- Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate (CAS 62522-33-2) Structure: Piperazine-linked hydroxyheptyl chain. Properties:

- Polar surface area (PSA): 53.01 Ų, indicating high solubility in polar solvents .

- Applications : Likely used in drug delivery systems due to its amphiphilic nature.

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Methyl 7-(2-pentylphenyl)heptanoate* | C₁₉H₃₀O₂ | 290.44 | N/A | Hypothesized: Drug design |

| Methyl 7-(4-aminophenyl)heptanoate | C₁₄H₂₁NO₂ | 235.32 | N/A | Pharmaceutical synthesis |

| Methyl heptanoate | C₈H₁₆O₂ | 130.18 | 223 | Solvent, flavoring |

| Methyl 7-[(3RS)-3-hydroxy-5-oxocyclopent-1-enyl]heptanoate | C₁₃H₂₀O₄ | 240.30 | 451.9 (predicted) | Drug intermediates |

*Predicted values based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility: Methyl 7-(2-pentylphenyl)heptanoate likely requires palladium-catalyzed cross-coupling or Friedel-Crafts alkylation for phenyl group introduction, akin to methods for 4-aminophenyl derivatives .

- Stability : Bulky substituents (e.g., pentylphenyl) may enhance lipid solubility, improving blood-brain barrier penetration compared to simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.